1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQWLYNNOSQFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Pyrrole-2-carboxylic Acid
A common approach is the N-alkylation of 1H-pyrrole-2-carboxylic acid using 3,4-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions. This method involves:
- Reacting 1H-pyrrole-2-carboxylic acid with 3,4-difluorobenzyl bromide or chloride.
- Using a base such as potassium carbonate or sodium hydride to deprotonate the pyrrole nitrogen.
- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Purification by recrystallization or chromatography to obtain the desired N-substituted product.
This method is straightforward but can suffer from side reactions such as over-alkylation or O-alkylation if hydroxyl groups are present.
Multi-step Synthesis via Pyrrole Ring Construction
Another approach involves constructing the pyrrole ring with the desired substituents already in place or introduced during ring formation:
- Starting from 3,4-difluorobenzylamine or related precursors.
- Using pyrrole ring synthesis methods such as Paal-Knorr synthesis or Knorr pyrrole synthesis, which condense 1,4-dicarbonyl compounds with amines.
- Incorporating the carboxylic acid group at the 2-position by using appropriate starting materials or post-synthetic oxidation/hydrolysis.
This approach allows for more control over substitution patterns but requires more steps.
Use of Pyrrole-3-carboxylate Esters Followed by Hydrolysis
Literature on related pyrrole carboxylic acids suggests a method involving:
- Synthesis of pyrrole-3-carboxylate esters substituted at nitrogen with 3,4-difluorobenzyl groups.
- Hydrolysis of the ester group under basic or acidic conditions to yield the carboxylic acid.
This method benefits from the stability of ester intermediates and allows purification before hydrolysis.
Catalytic Cyclization and Condensation Reactions
Although specific patents focus on pyrazole derivatives, analogous methods can be adapted for pyrrole derivatives:
- Formation of alpha-substituted intermediates via substitution/hydrolysis reactions.
- Condensation with hydrazine derivatives or amines under catalytic conditions to form the pyrrole ring.
- Controlled recrystallization to improve purity and reduce isomer formation.
Such methods emphasize high yield and purity, which are critical for pharmaceutical applications.
Data Table: Summary of Preparation Methods
| Method | Key Steps | Advantages | Challenges | Typical Yield (%) | Purity Achieved (%) |
|---|---|---|---|---|---|
| Direct N-alkylation | Deprotonation + alkyl halide reaction | Simple, direct | Side reactions, over-alkylation | 60–80 | >95 |
| Pyrrole ring construction | Paal-Knorr or Knorr synthesis with amines | Control over substitution | Multi-step, longer synthesis | 50–70 | >90 |
| Ester intermediate hydrolysis | Ester synthesis + hydrolysis | Stable intermediates, purification | Hydrolysis conditions optimization | 70–85 | >98 |
| Catalytic condensation/cyclization | Substitution, condensation with catalysts | High purity, reduced isomers | Requires catalyst optimization | 75–90 | >99 |
Detailed Research Findings
Catalyst Use and Reaction Conditions: Potassium iodide and sodium iodide have been reported as effective catalysts in related heterocyclic syntheses to improve cyclization efficiency and selectivity, reducing isomer formation and increasing yield.
Recrystallization Solvents: Mixtures of alcohols (methanol, ethanol, isopropanol) with water in ratios of 35–65% have been used successfully for recrystallization to achieve high purity (>99%) of pyrrole carboxylic acids.
Temperature Control: Low-temperature addition (e.g., -30 °C to -20 °C) during condensation steps helps control reaction rate and selectivity, minimizing side products.
Hydrolysis Conditions: Basic hydrolysis using potassium hydroxide in dioxane-water mixtures followed by acidification to pH ~5 allows efficient conversion of esters to carboxylic acids with good yields and purity.
Spectroscopic Characterization: Purity and structure confirmation are typically done by ^1H NMR, ^13C NMR, IR spectroscopy, and HPLC analysis, ensuring the absence of isomeric impurities and confirming substitution patterns.
Notes on Related Compound Syntheses
While direct literature specifically on 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is limited, closely related pyrrole carboxylic acids and their derivatives have been synthesized using the above methods, providing a reliable framework for the preparation of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Pyrrole-2-methanol or pyrrole-2-carbaldehyde.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
In contrast, the 3-chloro-4-methoxyphenyl group in the analog from combines electron-withdrawing (Cl) and electron-donating (OMe) effects, which may alter solubility and reactivity .
Heterocyclic Core Variations :
- Pyrrole vs. Dihydropyridine : The target’s pyrrole ring is fully aromatic, enabling π-π stacking, whereas the dihydropyridine analog () has partial saturation, reducing aromaticity but increasing conformational flexibility .
- Pyrrolo-pyridazine Fusion : The fused ring system in introduces additional hydrogen-bonding sites (e.g., ketone and hydroxyl groups) and steric bulk, which could influence bioavailability .
Functional Group Modifications :
- Carboxylic Acid vs. Methyl Ester : The methyl ester in ’s compound serves as a prodrug form, improving membrane permeability compared to the free carboxylic acid in the target compound .
Biological Activity
1-[(3,4-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a pyrrole ring with a carboxylic acid group and a difluorophenylmethyl substituent, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H9F2NO2
- Molar Mass : 239.20 g/mol
- CAS Number : 1548502-00-6
The mechanism of action for this compound involves interactions with specific molecular targets. The difluorophenyl group enhances binding affinity to certain receptors or enzymes, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition or activation.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown promising results against drug-resistant strains of bacteria and fungi. Specifically, the compound's ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis has been highlighted as a potential therapeutic avenue against tuberculosis .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The compound's structural features suggest it may inhibit specific enzymes involved in metabolic pathways. For example, structure-activity relationship (SAR) studies have demonstrated that modifications to the compound can enhance its inhibitory potency against certain targets .
Case Studies
- Study on Antitubercular Activity : In a study evaluating various pyrrole derivatives for antitubercular activity, compounds with similar structures to this compound displayed minimum inhibitory concentrations (MICs) as low as , indicating potent activity against M. tuberculosis .
- Enzymatic Assays : Another investigation into the compound's enzymatic inhibition revealed IC50 values that suggest significant inhibition of target enzymes involved in cancer metabolism, demonstrating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies indicate that substitutions on the pyrrole ring significantly affect the biological activity of the compound. For example:
- The presence of electron-withdrawing groups enhances antimicrobial potency.
- Modifications at specific positions on the pyrrole ring can lead to improved enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
